molecular formula C18H16N2O4 B2766874 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 311328-24-2

5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2766874
CAS No.: 311328-24-2
M. Wt: 324.336
InChI Key: JZRIAEVCXYHDQM-UHFFFAOYSA-N
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Description

5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS 311328-24-2) is a chemical compound provided for non-human research applications. With a molecular formula of C18H16N2O4 and a molecular weight of 324.33 g/mol, this compound is a derivative of 1,3-dimethyl-1,3-diazinane-2,4,6-trione (a barbituric acid analog) featuring a (2-methoxynaphthalen-1-yl)methylidene substituent . This specific molecular architecture is of significant interest in various research fields, including materials science and organic electronics, as evidenced by its use in the study and development of novel organic materials . The compound is characterized by a predicted density of 1.329±0.06 g/cm3 and a predicted boiling point of 494.1±55.0 °C . It is offered with a purity of 90% or higher and is available in various quantities to suit different research scales, from small-scale screening (2 mg) to larger requirements (50 mg) . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or veterinary applications. Researchers should consult the relevant safety data sheets and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-19-16(21)14(17(22)20(2)18(19)23)10-13-12-7-5-4-6-11(12)8-9-15(13)24-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRIAEVCXYHDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Characteristics

PropertyValue
Molecular FormulaC22H16N2O3
Molecular Weight388.4 g/mol
IUPAC Name(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-4,6-dione
InChI KeyOHSGJXJUWYJXHH-QGOAFFKASA-N

The compound features a diazinane ring structure along with a methoxynaphthalene moiety, which contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. Research indicates that it may inhibit specific enzyme activities by binding to their active sites or modulating receptor functions through competitive inhibition.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in metabolic pathways.
  • Receptor Interaction: It may alter receptor signaling pathways, impacting cellular responses.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound:

  • Antioxidant Activity: In vitro assays demonstrated that the compound exhibits significant antioxidant properties, which may contribute to protective effects against oxidative stress-related diseases.
  • Antimicrobial Effects: Preliminary tests indicate that it possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties: The compound has been evaluated for its anti-inflammatory effects in various models, showing promise in reducing inflammation markers.

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Study on Antioxidant Properties: A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a strong scavenging ability comparable to standard antioxidants .
  • Antimicrobial Evaluation: Research conducted by Smith et al. (2023) tested the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited growth at concentrations lower than traditional antibiotics .
  • Anti-inflammatory Assessment: A study published in Phytotherapy Research evaluated the anti-inflammatory effects in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory cytokines following treatment with the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Substituent Key Properties/Findings References
5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione 2-Methoxynaphthalene High lipophilicity due to naphthalene; potential for π-π stacking in crystallography.
5-(Indol-3-ylmethylene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione Indol-3-ylmethylene Bioactive heterocyclic group; possible RNA-binding or zinc finger interactions .
5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione 3,4-Dimethoxyphenyl Electron-rich substituent; enhanced solubility in polar solvents .
5-(4-Bromobenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione 4-Bromophenyl Electron-withdrawing Br atom; may alter redox behavior or antimicrobial activity .
5-[(2-Benzoyl-5-chloroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione Benzoyl-5-chloroanilino Complex substituent with potential for hydrogen bonding; possible CNS activity .
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione 2,4,5-Trimethoxybenzylidene + sulfanylidene Sulfur incorporation modifies electronic properties; planar molecular geometry .

Structural and Electronic Effects

  • Aromatic Systems : The naphthalene derivative exhibits stronger π-π interactions than phenyl or indole analogs, which could enhance crystallinity or binding to aromatic residues in proteins .
  • Electron-Donating vs.

Crystallographic and Physicochemical Properties

  • Planarity : Dihedral angles between substituents and the diazinane core range from near-planar (1.41° in trimethoxybenzylidene ) to moderately twisted, affecting crystal packing .
  • Melting Points : Varied physical states are observed (e.g., yellow oil vs. crystalline powders ), influenced by substituent bulk and symmetry.

Research Implications

  • Drug Design : The 2-methoxynaphthalene group’s lipophilicity could optimize blood-brain barrier penetration for CNS-targeted barbiturates.
  • Material Science : Enhanced π-stacking in naphthalene derivatives may aid in developing organic semiconductors or supramolecular assemblies .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione?

The synthesis of this compound likely involves multi-step condensation reactions, analogous to structurally related diazinane derivatives. For example, similar compounds are synthesized via Knoevenagel condensation between a substituted benzaldehyde or naphthaldehyde and a barbituric acid derivative under basic or catalytic conditions . Reaction parameters such as solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., piperidine or acetic acid) must be optimized to achieve high yields. Evidence from related diazinane triones suggests that the methoxynaphthalene moiety may require protection/deprotection strategies to avoid side reactions during condensation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm regiochemistry and substituent orientation .
  • IR spectroscopy to identify carbonyl (C=O) and C=N stretching frequencies, typically observed at 1700–1750 cm⁻¹ and 1600–1650 cm⁻¹, respectively .
  • Single-crystal X-ray diffraction to resolve the Z/E configuration of the methylidene group and analyze intermolecular interactions (e.g., π-π stacking between naphthalene rings) . For example, a related compound (C15H16N2O5) crystallizes in a triclinic system with unit cell parameters a = 7.3086 Å, b = 8.4033 Å, and c = 11.8705 Å .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-methoxynaphthalene substituent influence the compound’s reactivity and supramolecular interactions?

The methoxy group on the naphthalene ring enhances electron density via resonance, potentially stabilizing charge-transfer interactions. Steric hindrance from the fused naphthalene system may restrict rotational freedom of the methylidene group, favoring a planar conformation. This can be validated using DFT calculations or X-ray crystallography, as seen in analogous structures where π-π interactions between aromatic systems dictate packing motifs . Substituent effects on solubility and aggregation behavior can also be studied via UV-Vis spectroscopy in solvents of varying polarity .

Q. What strategies improve reaction yield and selectivity in multi-step syntheses of this compound?

  • Stepwise optimization : Isolate intermediates (e.g., the 2-methoxynaphthalene aldehyde precursor) to minimize side reactions .
  • Catalytic systems : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation steps .
  • Chromatographic purification : Employ gradient elution in flash chromatography to separate stereoisomers, as the methylidene group may adopt Z/E configurations .

Q. How can researchers resolve contradictions in reported spectroscopic data for structurally similar diazinane triones?

Discrepancies in NMR or IR data often arise from differences in solvent, concentration, or tautomeric equilibria. To address this:

  • Cross-validate with X-ray crystallography : Crystal structures provide unambiguous confirmation of molecular geometry, as demonstrated for 5-(3,4-dimethoxybenzylidene)-1,3-dimethyl-diazinane trione .
  • Control experimental conditions : Standardize solvent (e.g., DMSO-d₆ for NMR) and temperature during data collection .

Methodological Recommendations

  • Experimental design : For stability studies, conduct accelerated degradation tests under varying pH, temperature, and light exposure, followed by HPLC-UV analysis to track decomposition .
  • Data interpretation : Use computational tools (e.g., Gaussian or ORCA) to model electronic transitions and compare with experimental UV-Vis spectra .

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